Home > Products > Screening Compounds P102918 > Lacto-N-neooctaose
Lacto-N-neooctaose -

Lacto-N-neooctaose

Catalog Number: EVT-1507558
CAS Number:
Molecular Formula: C40H68N2O31
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Lacto-N-neooctaose is a complex oligosaccharide that belongs to a class of compounds known as human milk oligosaccharides (HMOs). These compounds are naturally found in human breast milk and play significant roles in infant nutrition and health. Lacto-N-neooctaose specifically consists of eight sugar units, making it part of the larger family of Lacto-N-neotetraose derivatives, which are important for their prebiotic effects and potential health benefits.

Source

Lacto-N-neooctaose is derived from human milk, where it is synthesized through the enzymatic action of glycosyltransferases. The compound can also be produced synthetically using various chemical methods, which allows for its study and application in scientific research.

Classification

Lacto-N-neooctaose is classified as a non-digestible oligosaccharide. It is categorized under:

  • Oligosaccharides: Short chains of monosaccharides.
  • Human Milk Oligosaccharides: Specific to human breast milk.
  • Prebiotics: Compounds that promote the growth of beneficial gut bacteria.
Synthesis Analysis

The synthesis of Lacto-N-neooctaose can be achieved through both enzymatic and chemical methods.

Methods

  1. Enzymatic Synthesis:
    • Enzymatic pathways involve the use of specific glycosyltransferases, such as β-1,4-galactosyltransferase and β-1,3-N-acetylglucosaminyltransferase.
    • In one study, the synthesis was performed in Bacillus subtilis, where the expression of key enzymes was optimized to enhance yield .
  2. Chemical Synthesis:
    • Chemical synthesis can be conducted using linear or convergent strategies. For example, the total chemical synthesis of Lacto-N-neooctaose has been reported using both methods, focusing on the strategic arrangement of protecting groups to facilitate glycosylation reactions .
    • The linear synthesis involves sequential glycosylation reactions, while the convergent method combines pre-assembled building blocks to form the target oligosaccharide .

Technical Details

The synthetic processes often require careful control of reaction conditions, including temperature, pH, and concentration of reagents. High-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for monitoring and analyzing the synthesis progress.

Molecular Structure Analysis

Lacto-N-neooctaose has a specific molecular structure characterized by its sugar composition and linkage types.

Structure

  • The structure consists of a linear chain of eight monosaccharide units.
  • The repeating units typically include galactose and N-acetylglucosamine linked by β-glycosidic bonds.

Data

  • Molecular formula: C_{18}H_{35}N_{2}O_{21}
  • Molecular weight: Approximately 585.5 g/mol.
  • Structural representation can be depicted using glycosidic bond notation to illustrate the linkage between sugar units.
Chemical Reactions Analysis

Lacto-N-neooctaose undergoes various chemical reactions that are crucial for its synthesis and functional properties.

Reactions

  1. Glycosylation Reactions:
    • The formation of glycosidic bonds between monosaccharides is central to its synthesis.
    • Protecting groups are often removed during deprotection steps to yield the final product .
  2. Hydrolysis:
    • Under certain conditions, Lacto-N-neooctaose can be hydrolyzed into simpler sugars, which can be analyzed for their individual contributions to health benefits.

Technical Details

Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized Lacto-N-neooctaose.

Mechanism of Action

The mechanism by which Lacto-N-neooctaose exerts its biological effects primarily involves its role as a prebiotic.

Process

  • Upon ingestion, Lacto-N-neooctaose reaches the colon where it is fermented by beneficial gut bacteria.
  • This fermentation process leads to the production of short-chain fatty acids and other metabolites that contribute to gut health and immune function.

Data

Research has shown that consumption of HMOs like Lacto-N-neooctaose can enhance gut microbiota diversity and promote the growth of beneficial bacteria such as Bifidobacterium spp., which are associated with improved health outcomes in infants .

Physical and Chemical Properties Analysis

Lacto-N-neooctaose exhibits distinct physical and chemical properties that influence its functionality.

Physical Properties

  • Appearance: Typically exists as a white or off-white powder.
  • Solubility: Highly soluble in water due to its polar nature.
  • Stability: Generally stable under normal storage conditions but sensitive to extreme pH levels.

Chemical Properties

  • Reactivity: Can participate in glycosylation reactions under appropriate conditions.
  • Functional Groups: Contains hydroxyl groups that contribute to its solubility and reactivity.
Applications

Lacto-N-neooctaose has several significant applications in scientific research and potential therapeutic uses:

  1. Nutritional Supplements:
    • Used in infant formula to mimic the benefits of human milk oligosaccharides.
  2. Probiotics:
    • Acts as a prebiotic agent that supports gut health by promoting beneficial bacteria growth.
  3. Research Tool:
    • Serves as a reference standard in studies investigating the role of HMOs in health and disease .
  4. Pharmaceuticals:
    • Potential use in developing therapies aimed at gut-related disorders due to its prebiotic properties.
Structural and Functional Characterization of Lacto-N-neotetraose

Chemical Architecture and Glycosidic Linkage Specificity

Lacto-N-neotetraose (LNnT) is a linear tetrasaccharide with the molecular formula Galβ1-4GlcNAcβ1-3Galβ1-4Glc, consisting of a lactose core (Galβ1-4Glc) extended by an N-acetyllactosamine (LacNAc) unit (Galβ1-4GlcNAc) via a β1-3 glycosidic linkage [3] [7]. This configuration creates a distinct three-dimensional topology where the non-reducing terminal galactose adopts an open-chain conformation, enabling high-affinity interactions with lectins and microbial adhesins [3] [9]. The β1-4 linkage between galactose and N-acetylglucosamine (GlcNAc) is a critical structural determinant that differentiates LNnT from its isomer lacto-N-tetraose (LNT), which instead features a β1-3 linkage (Galβ1-3GlcNAc) [1] [4].

Crystallographic studies of LNnT bound to the N-terminal domain of galectin-8 (galectin-8N) reveal that the β1-4 linkage positions Arg59 in a unique orientation, facilitating hydrogen bonding with the GlcNAc N-acetyl group [3]. This binding mode results in a ten-fold lower affinity for galectin-8N compared to LNT, demonstrating how minor glycosidic variations dramatically alter protein-carbohydrate recognition [3]. Nuclear magnetic resonance (NMR) analyses further confirm that LNnT’s glycosidic bonds confer rotational flexibility at the Galβ1-4GlcNAc junction, enhancing its adaptability to diverse biological targets [7].

Table 1: Structural Characteristics of Lacto-N-neotetraose

Structural FeatureChemical DescriptionBiological Significance
Core StructureGalβ1-4GlcNAcβ1-3Galβ1-4GlcForms basis for type II HMO elongation
Glycosidic Linkagesβ1-4 (Gal-GlcNAc), β1-3 (GlcNAc-Gal), β1-4 (Gal-Glc)Determines lectin binding specificity
Terminal SaccharideGalactose (non-reducing end)Serves as site for fucosylation/sialylation
Molecular Weight707.64 DaInfluences intestinal permeability
3D ConformationOpen-chain terminal galactoseEnables high-affinity protein interactions

Comparative Analysis with Isomeric HMOs (e.g., Lacto-N-tetraose)

LNnT and LNT (Galβ1-3GlcNAcβ1-3Galβ1-4Glc) are structural isomers that share identical monosaccharide composition but differ solely in the glycosidic bond between the terminal galactose and GlcNAc (β1-4 vs. β1-3) [1] [4]. This single linkage variation profoundly impacts their metabolic fates and biological functions:

  • Microbial Utilization: Bifidobacterium longum subsp. infantis metabolizes LNnT inefficiently compared to LNT, shunting carbon toward formate and ethanol production rather than acetate and lactate [8]. This results in a higher acetate-to-lactate ratio (1.7–2.0 vs. ~1.5 for LNT) and reduced ATP yield, indicating distinct catabolic processing [8]. Transcriptomic analyses reveal LNnT upregulates bacterial formate lyase and alcohol dehydrogenase, while LNT induces glycolysis and phosphoketolase pathways [8].

  • Immunomodulatory Effects: LNnT enhances intestinal epithelial barrier integrity by promoting zona occludens-1 (ZO-1) relocation to tight junctions after pathogen challenge (E. coli O157:H7), whereas LNT preferentially suppresses interleukin-8 (IL-8) and p38 MAPK activation [10]. These differences suggest isomer-specific signaling: LNnT stabilizes epithelial architecture, while LNT modulates inflammatory cascades [10].

  • Protein Recognition: Galectin-8N binds LNnT with significantly lower affinity (ten-fold difference) than LNT due to the orientation of Arg59 in its binding pocket [3]. The β1-4 linkage in LNnT sterically hinders optimal hydrogen bonding, unlike the β1-3 linkage in LNT, which fits snugly into galectin’s primary binding site [3].

Table 2: Functional Differences Between LNnT and LNT

Functional AspectLNnTLNT
Bifidobacterial MetabolismFormate/ethanol production; Lower ATP yieldAcetate/lactate production; Higher ATP yield
Short-Chain Fatty Acid Ratio1.7–2.0 (acetate:lactate)~1.5 (acetate:lactate)
Epithelial Barrier EffectsZO-1 relocation to tight junctionsReduced IL-8/p38 MAPK expression
Galectin-8N AffinityLow (Kd ~µM range)High (Kd ~nM range)
Prebiotic SpecificityPreferentially utilized by B. bifidumPreferred by B. infantis

Role in Human Milk Oligosaccharide (HMO) Diversity and Abundance

LNnT serves as a fundamental scaffold for complex HMOs, accounting for 6% (w/w) of total HMOs in human milk and acting as a precursor for fucosylated and sialylated derivatives [1] [4]. Its type II chain (Galβ1-4GlcNAc) enables elongation into branched structures like lacto-N-neohexaose and decoration with α2-6-linked sialic acid to form sialyllacto-N-neotetraose (LSTc) [5] [9]. LNnT’s abundance varies significantly based on maternal genetics:

  • Secretor Status: Secretor mothers (FUT2+) express higher LNnT concentrations (0.5–1.2 g/L) than non-secretors, where LNnT is often undetectable [6] [10]. Conversely, LNT predominates in non-secretors, suggesting compensatory biosynthesis [6].
  • Biosynthetic Pathways: LNnT production in mammary glands requires β1,4-galactosyltransferase (B4GALT) to form LacNAc and β1,3-N-acetylglucosaminyltransferase (B3GNT) to link LacNAc to lactose [1] [5]. In plants engineered for HMO production, LNnT synthesis achieves >98% regioselectivity when combining Helicobacter pylori β1,4-galactosyltransferase (Hp0826) with Neisseria meningitidis β1,3-N-acetylglucosaminyltransferase (NmLgtA) [5].
  • Ecological Impact: As a core type II HMO, LNnT underpins >30% of total HMO diversity through fucosylation (e.g., LNFP V) and sialylation (e.g., DSLNT) [1] [9]. Its structural flexibility allows combinatorial enzymatic modifications, generating isomers like lacto-N-hexaose with varying branch points [5].

Table 3: Biosynthetic Routes to LNnT in Engineered Systems

Production PlatformKey EnzymesYield/ProductivityReference
Escherichia coliβ1,4-GalT (Hp0826), β1,3-GlcNAcT (NmLgtA)8.7 g/L in fed-batch fermentation [1]
Nicotiana benthamiana (plant)β1,4-GalT (GalT), β1,3-GlcNAcT (Cvβ3GalT)Detected via MS/MS (exact yield N/A) [5]
Chemical SynthesisS-benzoxazolyl thioglycoside donors92% overall yield (7 steps) [7]
Enzymatic CascadesGlycosyltransferases with nucleotide sugar recycling70% conversion efficiency [1]

Listed Compounds:

  • Lacto-N-neotetraose (LNnT)
  • Lacto-N-tetraose (LNT)
  • Lacto-N-fucopentaose I (LNFP I)
  • Sialyllacto-N-neotetraose (LSTc)
  • 2′-Fucosyllactose (2′-FL)
  • Disialyllacto-N-tetraose (DSLNT)
  • Lacto-N-neohexaose
  • Lacto-N-fucopentaose V (LNFP V)

Properties

Product Name

Lacto-N-neooctaose

Molecular Formula

C40H68N2O31

Synonyms

Galβ1-4GlcNAcβ1-3Galβ1-4GlcNAcβ1-3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.